molecular formula C11H11NS B8374219 2-Amino-3-(4-tolyl)thiophene

2-Amino-3-(4-tolyl)thiophene

Cat. No. B8374219
M. Wt: 189.28 g/mol
InChI Key: JTXVSQZBGYBTRJ-UHFFFAOYSA-N
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Patent
US05747518

Procedure details

After dissolving 0.5 g of 2-nitro-3-(4-tolyl)thiophene in 20 ml of dioxane, 0.25 g of 5% pd/C was added and catalytic reduction was carried out at room temperature for 5 hours. The solution obtained was filtered to recover the catalyst and the filtrate was used as intact for the next reaction.
Name
2-nitro-3-(4-tolyl)thiophene
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][C:8]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([O-])=O>O1CCOCC1>[NH2:1][C:4]1[S:5][CH:6]=[CH:7][C:8]=1[C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
2-nitro-3-(4-tolyl)thiophene
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1C1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
pd/C was added
CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to recover the catalyst
CUSTOM
Type
CUSTOM
Details
intact for the next reaction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC=1SC=CC1C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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